

Application Note: Quantitative Analysis of Vitamin D Metabolites Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: NSC 190686-d3

Cat. No.: B12311971

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. Its deficiency has been linked to various diseases, making the accurate quantification of its metabolites essential for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring vitamin D metabolites due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte (e.g., d3-25-hydroxyvitamin D3), is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][4] This application note provides a detailed protocol for the quantitation of 25-hydroxyvitamin D3 (25OHD3) in human serum using a deuterated internal standard and LC-MS/MS.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of vitamin D metabolites using a deuterated internal standard with LC-MS/MS.

Table 1: Linearity and Lower Limits of Quantitation (LLOQ)

Analyte	Calibration Range	r^2	LLOQ
25-hydroxyvitamin D3	3.8 - 148 ng/mL	>0.997	0.1 - 0.2 ng/mL
25-hydroxyvitamin D2	4.9 - 120 ng/mL	>0.997	0.1 - 0.2 ng/mL
24,25-dihydroxyvitamin D3	0.4 - 11.6 ng/mL	>0.997	0.04 ng/mL
1,25-dihydroxyvitamin D3	5 - 100 pg/mL	>0.99	5 pg/mL

Data compiled from multiple sources demonstrating typical assay performance.[\[5\]](#)[\[6\]](#)

Table 2: Precision and Accuracy

Analyte	QC Level	Intra-day RSD (%)	Inter-day RSD (%)	Accuracy (%)
25-hydroxyvitamin D3	Low	< 15%	< 15%	85 - 115%
	Medium	< 15%	< 15%	
	High	< 15%	< 15%	
25-hydroxyvitamin D2	Low	< 15%	< 15%	85 - 115%
	Medium	< 15%	< 15%	
	High	< 15%	< 15%	

RSD: Relative Standard Deviation. Data represents typical acceptance criteria for bioanalytical methods.[\[7\]](#)

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes a typical solid-phase extraction (SPE) procedure for human serum samples.

Materials:

- Human serum samples, calibrators, and quality controls
- Deuterated internal standard working solution (e.g., d3-25-hydroxyvitamin D3 in methanol)
- 0.1 M Zinc sulfate solution
- Acetonitrile
- Methanol
- Water
- Solid Phase Extraction (SPE) cartridges (e.g., C18)[\[3\]](#)
- Microcentrifuge tubes
- Nitrogen evaporator

Procedure:

- Pipette 200 μ L of serum sample, calibrator, or quality control into a microcentrifuge tube.[\[3\]](#)
- Add 25 μ L of the deuterated internal standard solution to each tube and vortex briefly.[\[3\]](#)
- Add 400 μ L of acetonitrile and 100 μ L of zinc sulfate solution to precipitate proteins. Vortex for 1 minute.[\[3\]](#)
- Centrifuge at 10,000 x g for 10 minutes.[\[3\]](#)
- Condition the C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.[\[3\]](#)

- Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.[3]
- Wash the cartridges with 1 mL of 50:50 methanol:water.[3]
- Elute the analytes with 1 mL of methanol.[3]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase.[3]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general LC-MS/MS method for the analysis of 25-hydroxyvitamin D3.

Instrumentation:

- UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

LC Parameters:

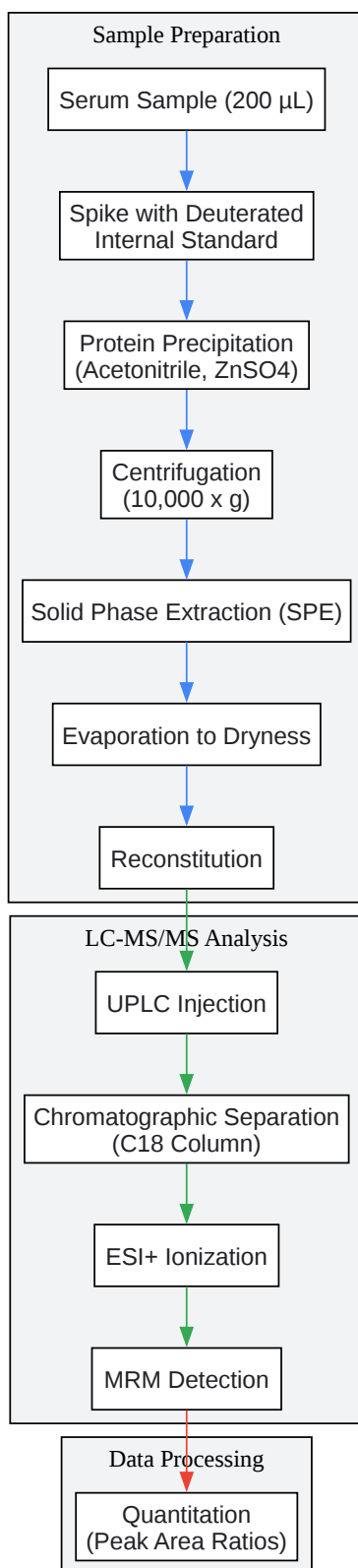
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol[8]
- Flow Rate: 0.5 mL/min[8]
- Injection Volume: 5 µL[8]
- Column Temperature: 50°C[8]
- Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[3]

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

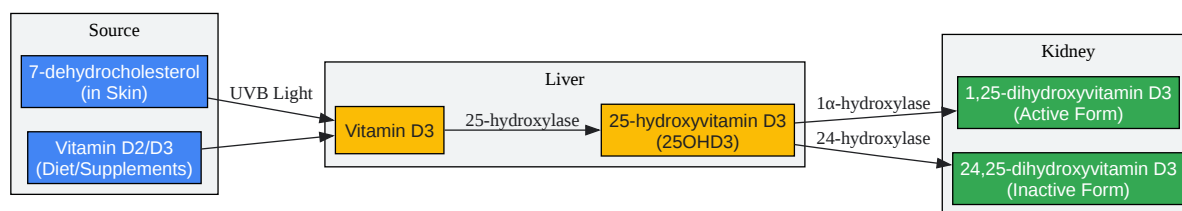
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.88 kV^[1]
- Desolvation Temperature: 500°C^[1]
- MRM Transitions:
 - 25-hydroxyvitamin D3: 401.3 > 383.3
 - d6-25-hydroxyvitamin D3 (Internal Standard): 407.3 > 389.3^[8]

Visualizations



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Caption: Experimental workflow for Vitamin D metabolite quantitation.



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Caption: Metabolic pathway of Vitamin D3.

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